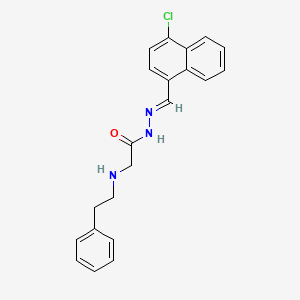
N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of phenylethyl, glycine, and hydrazide groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide typically involves multiple steps, starting with the preparation of the phenylethylglycine intermediate. This intermediate is then reacted with 4-chloro-1-naphthaldehyde under specific conditions to form the final hydrazide compound. Common reagents used in these reactions include hydrazine hydrate, acetic acid, and various solvents such as ethanol or methanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. Industrial production often employs automated systems to monitor reaction parameters and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Phenylethyl)glycine
- (4-Chloro-1-naphthalenyl)methylene hydrazide
- Phenylethylamine derivatives
- Naphthaldehyde derivatives
Uniqueness
N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and potential therapeutic benefits.
Propiedades
Número CAS |
72606-53-2 |
|---|---|
Fórmula molecular |
C21H20ClN3O |
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
N-[(E)-(4-chloronaphthalen-1-yl)methylideneamino]-2-(2-phenylethylamino)acetamide |
InChI |
InChI=1S/C21H20ClN3O/c22-20-11-10-17(18-8-4-5-9-19(18)20)14-24-25-21(26)15-23-13-12-16-6-2-1-3-7-16/h1-11,14,23H,12-13,15H2,(H,25,26)/b24-14+ |
Clave InChI |
MEGPTEMKKISODL-ZVHZXABRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCNCC(=O)N/N=C/C2=CC=C(C3=CC=CC=C23)Cl |
SMILES canónico |
C1=CC=C(C=C1)CCNCC(=O)NN=CC2=CC=C(C3=CC=CC=C23)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


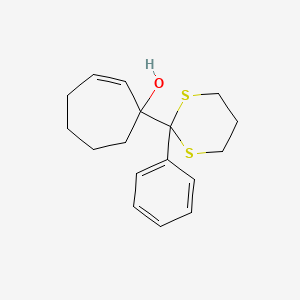

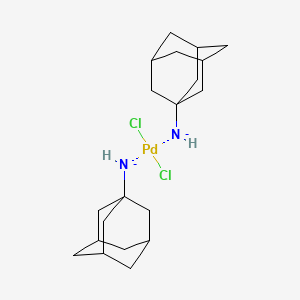

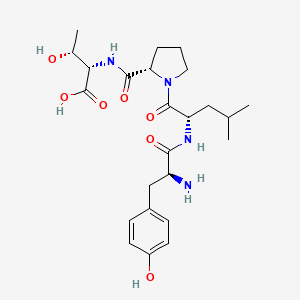
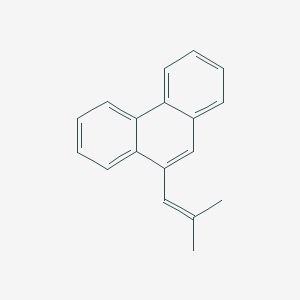

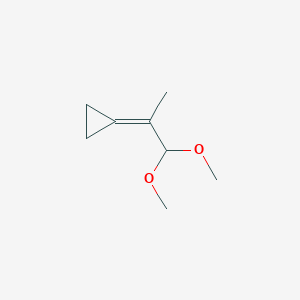
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)
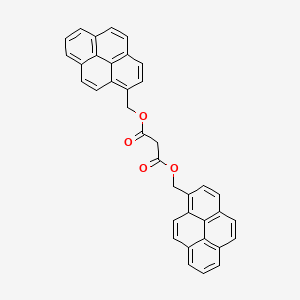
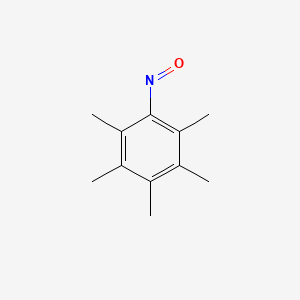
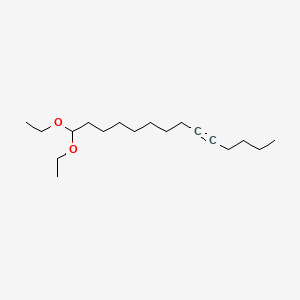
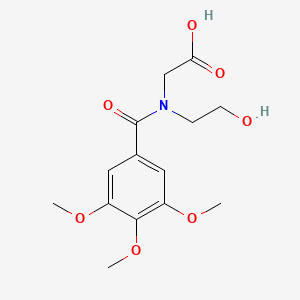
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
